3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)propanamide
Description
This compound is a triazoloquinazoline derivative featuring a 2-chlorophenylmethyl substituent at position 4, a 5-oxo group, and a propanamide side chain linked to a furan-containing tertiary amine. Such structural motifs are common in medicinal chemistry, as triazoloquinazolines are known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and kinase inhibitory effects . The 2-chlorophenyl group may enhance lipophilicity and receptor binding, while the furan moiety could contribute to π-π interactions or metabolic stability .
Properties
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-[furan-2-ylmethyl(propan-2-yl)amino]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31ClN6O3/c1-20(2)34(19-22-9-7-17-39-22)16-15-31-27(37)14-13-26-32-33-29-35(18-21-8-3-5-11-24(21)30)28(38)23-10-4-6-12-25(23)36(26)29/h3-12,17,20H,13-16,18-19H2,1-2H3,(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWZVAKMSLSAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4Cl)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Aminoquinazolinones
A method adapted from Synthesis and Cytotoxic Evaluation of Some Derivatives of Triazole... involves cyclizing 3-aminoquinazolinone derivatives with chloroacetyl chloride to form intermediates amenable to triazole ring closure. For this compound, the process begins with:
- Formation of 3-aminoquinazolinone (4a-c) : Benzoxazone derivatives (3a-c) are reacted with hydrazine hydrate in ethanol under reflux.
- Chloroacetylation : The 3-amino group is acylated using chloroacetyl chloride in dichloromethane/triethylamine, yielding 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide (5a-c).
- Triazole ring closure : Reaction with 4-methyl-4H-1,2,4-triazole-3-thiol in dry acetone/potassium carbonate generates the triazoloquinazolinone core.
Copper-Catalyzed Coupling and Cyclization
Patent EP3752507A1 discloses a scalable method for triazoloquinazolinones:
- Coupling reaction : A quinazolinone precursor (Formula II) reacts with a halobenzyl compound (Formula III) in dimethylsulfoxide (DMSO) with cesium carbonate and copper(I) iodide at elevated temperatures (e.g., 80–100°C).
- Cyclization : The intermediate undergoes urea-mediated cyclization in N-methyl-2-pyrrolidinone (NMP) at 150–160°C to form the triazoloquinazolinone.
Table 1: Comparison of Triazoloquinazolinone Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, chloroacetyl chloride | 65–78 | |
| Copper-catalyzed | CuI, Cs₂CO₃, DMSO, urea | 82–90 |
Preparation of the Furan-Containing Amine Side Chain
The N-(2-{(furan-2-yl)methylamino}ethyl) group is synthesized through sequential alkylation:
Synthesis of (Furan-2-yl)methylamine
Alkylation with Isopropyl and Ethylenediamine
- N-Alkylation : (Furan-2-yl)methylamine reacts with 2-chloro-N-isopropylethylamine in acetonitrile using K₂CO₃ as base.
- Purification : The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Table 2: Characterization of Furan-Containing Amine
| Property | Value | Method |
|---|---|---|
| Molecular formula | C₉H₁₆N₂O | HRMS |
| Boiling point | 112–114°C (0.5 mmHg) | Distillation |
| Purity | >98% | HPLC |
Coupling to Form the Propanamide Side Chain
The propanamide linker is installed via a two-step sequence:
Activation of the Carboxylic Acid
Amide Bond Formation
- Coupling reaction : The triazoloquinazolinone intermediate reacts with 3-chloropropanoyl chloride in dichloromethane/triethylamine (1:1.2 molar ratio) at 0–5°C.
- Nucleophilic displacement : The chloride is displaced by the furan-containing amine in dry acetone with K₂CO₃, yielding the final compound.
Optimization notes :
Purification and Analytical Validation
Chromatographic Purification
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.85–7.40 (m, 4H, quinazolinone-H), 6.82–6.45 (m, 3H, furan-H).
- LC-MS : m/z 604.2 [M+H]⁺, consistent with C₂₉H₂₉ClN₆O₃.
Industrial-Scale Considerations
Patent EP3752507A1 highlights adaptations for commercial production:
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)propanamide has significant applications in scientific research. It is used in medicinal chemistry for developing new anticancer and antifungal agents In biology, it serves as a tool for studying cellular processes and molecular interactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to the disruption of cellular processes and ultimately causing cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are distinguished by variations in substituents on the triazoloquinazoline core, side chains, and functional groups. Below is a comparative analysis based on synthesis, physicochemical properties, and pharmacological relevance:
Table 1: Structural and Functional Comparisons
Key Observations
Core Heterocycle Influence: The triazolo[4,3-a]quinazoline core (target compound, ) provides rigidity and planar aromaticity, favoring interactions with hydrophobic enzyme pockets.
Substituent Effects :
- Chlorophenyl vs. Methyl/Prop-2-enyl : The 2-chlorophenyl group in the target compound may improve lipophilicity and halogen bonding compared to methyl () or prop-2-enyl () substituents, which prioritize steric bulk or unsaturated reactivity .
- Side Chain Diversity : Propanamide-furan-alkylamine (target) and sulfanylpropanamide () side chains suggest divergent solubility profiles. The former’s tertiary amine may enhance water solubility, while the latter’s thioether could confer redox activity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step coupling of triazoloquinazoline precursors with chloroacetamide derivatives (analogous to ), though the furan-alkylamine moiety may require specialized amine protection strategies .
The furan group may mimic heterocyclic motifs in clinically approved drugs .
Biological Activity
The compound 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{(furan-2-yl)methylamino}ethyl)propanamide is a synthetic derivative belonging to the class of triazoloquinazolines. This class is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and findings.
The molecular formula for this compound is with a molecular weight of approximately 493.9 g/mol. The structure features a triazoloquinazoline core which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H25ClN6O2 |
| Molecular Weight | 493.9 g/mol |
| Structure | Chemical Structure |
Anticancer Activity
Numerous studies indicate that triazoloquinazoline derivatives exhibit significant anticancer properties. For example, compounds with similar structures have shown effectiveness against various cancer cell lines, including those from breast and lung cancers. The mechanism often involves the inhibition of key enzymes or receptors involved in tumor growth and proliferation.
In a study examining related quinazoline derivatives, it was found that certain substitutions on the quinazoline ring enhanced cytotoxicity against specific cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Properties
The compound demonstrates promising antimicrobial activity against a range of pathogens. Research has shown that quinazoline derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The presence of the furan moiety in the structure may contribute to this activity by enhancing membrane permeability or interfering with metabolic pathways in microorganisms .
Anti-inflammatory Effects
Triazoloquinazolines have also been reported to possess anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases. This property suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .
Case Studies
- Anticancer Efficacy : A study tested a series of quinazoline derivatives against A549 lung cancer cells and found that specific structural modifications led to enhanced anticancer activity. The derivative containing the triazolo ring exhibited higher cytotoxicity compared to its non-triazolo counterparts .
- Antimicrobial Assessment : Another study evaluated several substituted quinazolines for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with chlorophenyl substitutions showed significant inhibition zones in agar diffusion tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
